3-Formylphenyl 2-(4-ethoxyphenyl)acetate
Description
3-Formylphenyl 2-(4-ethoxyphenyl)acetate is an aromatic ester featuring a formyl group (-CHO) at the 3-position of the phenyl ring and a 4-ethoxyphenylacetate moiety. Such compounds are often explored as intermediates in pharmaceutical synthesis, particularly for antimicrobial or anticancer agents, due to their ability to undergo further functionalization .
Properties
IUPAC Name |
(3-formylphenyl) 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-2-20-15-8-6-13(7-9-15)11-17(19)21-16-5-3-4-14(10-16)12-18/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLNFSLMEGJWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl 2-(4-ethoxyphenyl)acetate typically involves the esterification of 3-formylphenol with 2-(4-ethoxyphenyl)acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-Formylphenyl 2-(4-ethoxyphenyl)acetic acid.
Reduction: 3-Hydroxymethylphenyl 2-(4-ethoxyphenyl)acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
3-Formylphenyl 2-(4-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the construction of heterocyclic compounds and other functionalized materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 2-(4-ethoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further participate in biological processes.
Comparison with Similar Compounds
Key Structural and Functional Insights
- Formyl Group Position : Moving the formyl group from meta (target compound) to para (43153-12-4) reduces steric hindrance but may diminish target specificity in biological systems .
- Ester Group Variations : Replacing the phenyl ester with methyl (142327-44-4) lowers molecular weight, improving aqueous solubility but shortening half-life .
- Substituent Effects :
- Ethoxy vs. Chlorine : The ethoxy group in the target compound offers moderate lipophilicity (logP ~2.8), whereas chlorine in 10263-19-1 increases logP to ~3.2, enhancing membrane permeability but risking toxicity .
- Trifluoromethyl : The -CF₃ group in 721-63-1 improves metabolic stability but may introduce synthetic challenges due to its strong electron-withdrawing nature .
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